rac Clopidogrel-13C,d3 Sulfato ácido

Descripción general

Descripción

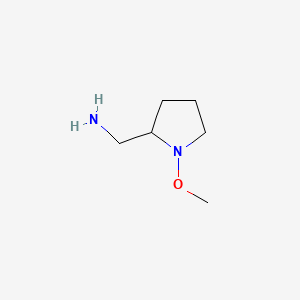

rac Clopidogrel-13C,d3 Hydrogen Sulfate is a synthetic compound widely employed in scientific research. It is a labelled version of Clopidogrel, an antithrombotic agent. This compound is particularly valuable in the synthesis of enantiomerically pure compounds and serves as a chiral selector in chiral chromatography .

Aplicaciones Científicas De Investigación

rac Clopidogrel-13C,d3 Hydrogen Sulfate has diverse applications in scientific research:

Chemistry: It is used as a chiral ligand in the synthesis of enantiomerically pure compounds and as a chiral selector in chiral chromatography.

Biology: This compound aids in the exploration of stereoselective reactions and the determination of the absolute configuration of chiral compounds.

Medicine: As a labelled version of Clopidogrel, it is used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Clopidogrel.

Industry: It is employed in the development of new pharmaceuticals and in quality control processes.

Mecanismo De Acción

Target of Action

The primary target of rac Clopidogrel-13C,d3 Hydrogen Sulfate is the P2Y12 receptor . This receptor plays a crucial role in initiating a secondary messenger cascade that ultimately causes platelet aggregation .

Mode of Action

rac Clopidogrel-13C,d3 Hydrogen Sulfate acts as an irreversible inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the secondary messenger cascade, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the normal biochemical pathways involved in platelet aggregation. This disruption prevents the formation of blood clots, which is why rac Clopidogrel-13C,d3 Hydrogen Sulfate is classified as an antithrombotic .

Result of Action

The primary result of rac Clopidogrel-13C,d3 Hydrogen Sulfate’s action is the prevention of blood clot formation . By inhibiting platelet aggregation, it reduces the risk of thrombotic events such as myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of rac Clopidogrel-13C,d3 Hydrogen Sulfate can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the temperature.

Safety and Hazards

Direcciones Futuras

As a labelled form of Clopidogrel, “rac Clopidogrel-13C,d3 Hydrogen Sulfate” has potential applications in various fields of research. Its role as a chiral ligand and selector could be further explored in the synthesis of enantiomerically pure compounds and the separation of enantiomers . Its use in the study of stereoselective reactions could provide valuable insights into the mechanisms and factors influencing the formation of specific stereoisomers .

Métodos De Preparación

The preparation of rac Clopidogrel-13C,d3 Hydrogen Sulfate involves the incorporation of isotopic labels, specifically carbon-13 and deuterium, into the Clopidogrel molecule. The synthetic route typically includes the following steps:

Synthesis of the labelled intermediate: The starting material is labelled with carbon-13 and deuterium.

Formation of the Clopidogrel core: The labelled intermediate undergoes a series of reactions to form the core structure of Clopidogrel.

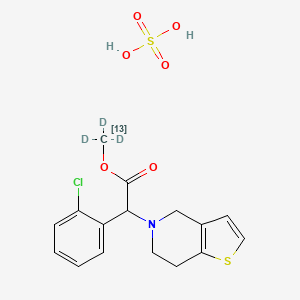

Sulfonation: The final step involves the addition of a hydrogen sulfate group to form rac Clopidogrel-13C,d3 Hydrogen Sulfate.

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

rac Clopidogrel-13C,d3 Hydrogen Sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

rac Clopidogrel-13C,d3 Hydrogen Sulfate is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Similar compounds include:

Clopidogrel Hydrogen Sulfate: The non-labelled version of the compound.

Prasugrel: Another antiplatelet agent with a similar mechanism of action.

Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure but similar therapeutic use.

This detailed article provides a comprehensive overview of rac Clopidogrel-13C,d3 Hydrogen Sulfate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

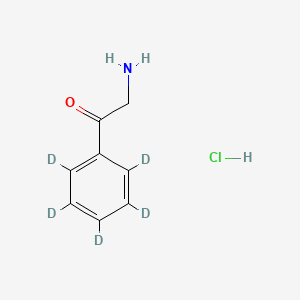

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-SPZGMPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747372 | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-55-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.